molecular formula C19H23N3O4S B299797 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide

Cat. No. B299797
M. Wt: 389.5 g/mol
InChI Key: VLGIULJGFQCSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that is used for the treatment of cancer. It was first developed by Bayer AG and is now marketed by several pharmaceutical companies. Sorafenib is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action

Sorafenib works by inhibiting the activity of several key kinases involved in tumor growth and angiogenesis. It inhibits the RAF/MEK/ERK pathway by binding to the ATP-binding site of the RAF kinase and preventing its activation. It also inhibits the VEGFR and PDGFR pathways by binding to the ATP-binding site of these receptors and preventing their activation. By inhibiting these pathways, Sorafenib can slow down or stop the growth of cancer cells and prevent the formation of new blood vessels that feed the tumor.
Biochemical and Physiological Effects:
Sorafenib has several biochemical and physiological effects on cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It can also inhibit cell proliferation by blocking the cell cycle at the G1 phase. Additionally, Sorafenib can inhibit the migration and invasion of cancer cells by blocking the activity of several key kinases involved in these processes.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments. It is a well-characterized small molecule drug that is readily available from several commercial sources. It has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. However, Sorafenib also has several limitations for lab experiments. It can be expensive to purchase, and its use may be restricted by patents or licensing agreements. Additionally, Sorafenib may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of Sorafenib. One area of research is the development of new Sorafenib analogs that have improved potency or selectivity for specific kinases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Sorafenib treatment. Additionally, Sorafenib may be combined with other targeted therapies or immunotherapies to improve its efficacy in the treatment of cancer. Finally, Sorafenib may have potential applications in other diseases, such as cardiovascular disease or fibrosis, which could be explored in future studies.

Synthesis Methods

The synthesis of Sorafenib involves several steps, starting from the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol to form 4-(4-amino-3-nitrophenoxy)phenol. This intermediate is then reacted with tert-butyl chloroformate to form the tert-butyl ester. The ester is then reacted with 4-(acetylamino)phenylsulfonyl chloride to form the final product, Sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. Sorafenib has been approved for the treatment of several types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma.

properties

Product Name

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-tert-butylbenzamide

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-N-tert-butylbenzamide

InChI

InChI=1S/C19H23N3O4S/c1-13(23)20-14-9-11-15(12-10-14)27(25,26)22-17-8-6-5-7-16(17)18(24)21-19(2,3)4/h5-12,22H,1-4H3,(H,20,23)(H,21,24)

InChI Key

VLGIULJGFQCSOS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.